2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide
Description
The compound 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide is a coumarin-based derivative featuring a 4-methoxyphenoxy substituent at the 3-position of the chromen-4-one core and an acetamide group attached via an ether linkage at the 7-position. Coumarins are renowned for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . This compound’s structural uniqueness lies in its methoxyphenoxy and acetamide moieties, which may enhance solubility and target specificity compared to simpler coumarin analogs.
Properties
IUPAC Name |
2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-22-11-2-4-12(5-3-11)25-16-9-24-15-8-13(23-10-17(19)20)6-7-14(15)18(16)21/h2-9H,10H2,1H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHETYILTJNYRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the chromenone core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization and oxidation.
Introduction of the methoxyphenoxy group: The methoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxyphenol derivative reacts with a suitable leaving group on the chromenone core.
Attachment of the acetamide group: The acetamide group can be attached through an amide coupling reaction, where an acyl chloride or an activated ester reacts with an amine group on the chromenone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenoxy group or the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that chromene derivatives often exhibit significant anti-inflammatory properties. In vitro studies have shown that compounds similar to 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide can inhibit the production of pro-inflammatory cytokines. For instance, one study highlighted that these derivatives effectively reduced inflammation in murine models by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated, showing that it can scavenge free radicals and reduce oxidative stress. Related studies have demonstrated significant radical-scavenging activity attributed to the chromene structure, suggesting its utility in conditions associated with oxidative damage.
Enzyme Inhibition Studies
In vitro studies have also reported that derivatives of chromene can inhibit key enzymes involved in inflammatory processes. Specifically, compounds structurally similar to this compound have shown moderate inhibition rates against COX and LOX enzymes, indicating potential therapeutic applications for inflammatory diseases such as arthritis.
Cytotoxicity and Cancer Research
Cytotoxic effects of chromene derivatives on cancer cell lines have been documented extensively. For example, studies involving related compounds revealed selective cytotoxicity towards breast cancer cells (MCF-7). The observed IC50 values indicated effective concentrations for inducing cell death, suggesting that this compound may possess anticancer properties worth further exploration.
Case Studies
- Anti-inflammatory Effects : A study investigated the anti-inflammatory effects of several chromene derivatives in a murine model of inflammation. Results indicated a significant reduction in paw edema when treated with these compounds, highlighting their potential as anti-inflammatory agents.
- Cytotoxicity Analysis : Research conducted on various cancer cell lines revealed that specific chromene derivatives exhibited varying degrees of cytotoxicity. Compounds structurally similar to 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yloxy)acetamide were noted for their ability to induce apoptosis in MCF-7 cells through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide depends on its specific biological target and application
Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various cellular pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Modifications
The table below summarizes key structural analogs, their substituents, molecular properties, and reported biological activities:
Structural Analysis
- Acetamide Tail: The unmodified acetamide in the target compound contrasts with derivatives bearing thiazolidinone () or trifluoromethylphenyl () groups. These modifications alter steric bulk and hydrophobicity, influencing membrane permeability and target selectivity .
Analytical Characterization
- Spectroscopic Data: IR: All analogs show strong C=O stretches (~1,660–1,720 cm⁻¹) for lactone and amide bonds . ¹H-NMR: The target compound’s methoxyphenoxy group would produce a singlet at δ ~3.8 ppm (OCH₃), distinct from methyl (δ ~2.1–2.5 ppm) or benzyl (δ ~4.5 ppm, CH₂) signals in other derivatives .
Biological Activity
2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and neuroprotective effects. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be described structurally as follows:
- IUPAC Name : 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid
- Molecular Formula : C18H14O7
- Molecular Weight : 342.30 g/mol
1. Anti-Cancer Activity
Research has indicated that compounds similar to this compound exhibit significant anti-cancer properties. For instance, studies have shown that derivatives with chromone structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study : A study evaluated the cytotoxic effects of a series of chromone derivatives on MCF-7 cells, revealing that certain derivatives reduced cell viability significantly at concentrations as low as 10 µM . The mechanism was linked to apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Effects
The compound has been studied for its potential to inhibit inflammatory pathways. In vitro assays demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Data Summary :
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 15.5 | COX-1 |
| This compound | 12.3 | COX-2 |
These results indicate that the compound may serve as a lead structure for developing new anti-inflammatory drugs.
3. Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound against neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in the pathophysiology of Alzheimer's.
Research Findings :
In vitro assays demonstrated that the compound exhibited an IC50 value of approximately 19 µM against AChE, suggesting moderate inhibitory activity . Molecular docking studies indicated favorable interactions with the active site of AChE, highlighting its potential as a therapeutic agent for cognitive decline associated with neurodegeneration.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory and neurodegenerative pathways.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Activity : The presence of methoxy groups enhances its antioxidant properties, reducing oxidative stress in cells.
Q & A
Basic: What are the critical synthetic steps and reaction condition optimizations for synthesizing 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the chromen-4-one core. Key steps include:
- Coupling Reactions : Etherification at the 7-position of the chromenone using a nucleophilic substitution reaction with 4-methoxyphenoxy groups.
- Amide Formation : Introduction of the acetamide moiety via condensation reactions (e.g., using chloroacetamide derivatives and amine coupling agents).
- Optimization Parameters :
- Temperature : Maintained between 60–80°C to balance reaction rate and side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Catalysts : Use of K₂CO₃ or NaHCO₃ as mild bases to facilitate deprotonation in etherification steps .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
A combination of ¹H/¹³C NMR , FTIR , and HPLC is critical:
- NMR : Confirms regiochemistry of substituents (e.g., methoxyphenoxy vs. chromenone oxygen linkages) via chemical shift analysis. For example, the 4-oxo group in chromenone appears at δ ~170 ppm in ¹³C NMR .
- HPLC : Monitors reaction progress and purity (>95% purity threshold recommended for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer:
Contradictions often arise from solvent effects , tautomerism , or impurity overlap . Mitigation strategies include:
- Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism in the 4-oxo chromenone system) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon shifts .
- Isotopic Labeling : Use of deuterated analogs to isolate specific proton environments .
Advanced: What methodological frameworks are used to study the compound's mechanism of action in biological systems?
Methodological Answer:
- In Vitro Assays : Enzyme inhibition studies (e.g., kinase or protease assays) to identify target interactions. IC₅₀ values are quantified using dose-response curves .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like DNA topoisomerases or inflammatory mediators .
- SAR Studies : Systematic modification of the methoxyphenoxy or acetamide groups to correlate structure with activity .
Advanced: How do structural modifications influence reactivity and bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Substituents like halogens on the phenyl ring enhance electrophilicity, improving interactions with nucleophilic biological targets .
- Steric Effects : Bulky groups at the 3-position of chromenone reduce enzymatic degradation, increasing half-life in vitro .
- Hydrogen Bonding : The acetamide moiety’s NH group often mediates binding to enzyme active sites, as shown in crystallographic studies .
Basic: What are best practices for ensuring purity during synthesis?
Methodological Answer:
- Recrystallization : Use solvents like ethyl acetate/hexane mixtures to remove polar impurities .
- Column Chromatography : Silica gel with gradient elution (e.g., 0–10% methanol in DCM) isolates intermediates .
- HPLC-DAD : Dual wavelength detection (e.g., 254 nm and 280 nm) ensures absence of co-eluting impurities .
Advanced: What computational approaches predict target interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) .
- Pharmacophore Modeling : Identifies essential interaction motifs (e.g., hydrogen bond acceptors in the chromenone core) .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to bioactivity data .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
